molecular formula C11H12ClN3O B3376302 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline CAS No. 1182977-83-8

2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline

Cat. No.: B3376302
CAS No.: 1182977-83-8
M. Wt: 237.68
InChI Key: XWWBRPAZKPDUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) and Aniline (B41778) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its presence in a multitude of clinically successful drugs across various therapeutic areas. frontiersin.org Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. globalresearchonline.netresearchgate.net The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it a cornerstone for the development of new therapeutic agents. nih.gov

Similarly, the aniline scaffold is a fundamental building block in the synthesis of numerous pharmaceuticals. Aniline derivatives are known to possess a broad range of pharmacological effects. The combination of pyrazole and aniline moieties into a single molecular entity has been a fruitful strategy in drug discovery, leading to the development of compounds with significant biological potential, including potent kinase inhibitors and antimicrobial agents. mdpi.com

Below is a table showcasing prominent FDA-approved drugs that feature the pyrazole scaffold, illustrating its therapeutic importance.

Drug NameTherapeutic ClassMechanism of Action
Celecoxib Anti-inflammatorySelective COX-2 Inhibitor
Sildenafil Erectile DysfunctionPDE5 Inhibitor
Ruxolitinib AnticancerJAK1/JAK2 Inhibitor
Apixaban AnticoagulantFactor Xa Inhibitor
Lenacapavir AntiviralHIV-1 Capsid Inhibitor

Identification of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline as a Novel Entity for Preclinical Investigation

The identification of this compound as a candidate for preclinical investigation is predicated on a rational drug design strategy. By combining the proven pyrazole and aniline scaffolds, which are known to interact with various biological targets, this novel chemical entity (NCE) presents a promising starting point for discovering new therapeutic activities. The presence of a chloro-substituent on the pyrazole ring can further modulate the compound's electronic properties and metabolic stability, potentially enhancing its drug-like characteristics. The logical next step for such a rationally designed molecule is to embark on a comprehensive preclinical investigation to characterize its biological effects and safety profile.

Overview of Research Trajectories for Novel Chemical Entities

Once a novel chemical entity like this compound is synthesized, it enters a structured research and development pathway known as preclinical investigation. The primary goal of this phase is to gather essential data on the compound's safety and biological activity before it can be considered for human clinical trials. This process is rigorously governed by regulatory agencies to ensure the safety of potential human subjects.

The typical trajectory for an NCE involves a series of in vitro (laboratory-based) and in vivo (animal) studies. These studies are designed to elucidate the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug, often abbreviated as ADME) and pharmacodynamics (the drug's effect on the body). A crucial component of preclinical research is toxicology assessment, which identifies potential adverse effects and determines a safe dose range.

The key stages of a typical preclinical research trajectory are outlined in the table below.

StageKey ObjectivesTypical Assays and Studies
In Vitro Pharmacology Determine biological activity and mechanism of action.Receptor binding assays, enzyme inhibition assays, cell-based functional assays.
In Vitro ADME/Tox Assess metabolic stability, potential for drug interactions, and cellular toxicity.Microsomal stability assays, CYP450 inhibition assays, cytotoxicity assays.
In Vivo Pharmacokinetics (PK) Characterize the ADME profile in animal models.Dosing in rodents and non-rodents, blood and tissue sample analysis.
In Vivo Efficacy Demonstrate the desired therapeutic effect in animal models of disease.Disease-specific animal models, assessment of relevant biomarkers.
Toxicology Studies Evaluate the safety profile and identify potential target organs for toxicity.Single-dose and repeat-dose toxicity studies in two species (rodent and non-rodent), safety pharmacology, genotoxicity assays.

Successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory authorities, which is required to initiate clinical trials in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-chloropyrazol-1-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-9-7-14-15(8-9)5-6-16-11-4-2-1-3-10(11)13/h1-4,7-8H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBRPAZKPDUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 2 4 Chloro 1h Pyrazol 1 Yl Ethoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold

Retrosynthetic analysis of the target molecule reveals a logical pathway for its synthesis by identifying key bonds that can be disconnected to simplify the structure into readily available starting materials. The primary disconnection points are the ether linkage and the N-C bond connecting the pyrazole (B372694) ring to the ethoxy linker.

A primary disconnection across the ether C-O bond suggests a Williamson ether synthesis approach. This breaks the molecule into two key precursors: 2-aminophenol (B121084) and a 1-(2-haloethyl)-4-chloro-1H-pyrazole derivative. This is a common and effective strategy for forming aryl ethers.

Alternatively, a disconnection at the N1-position of the pyrazole ring points to an N-alkylation reaction. This strategy would involve coupling 4-chloro-1H-pyrazole with a pre-functionalized aniline (B41778) fragment, such as 2-(2-haloethoxy)aniline. The feasibility of this approach depends on the relative nucleophilicity of the pyrazole nitrogen and the reactivity of the haloethoxy aniline derivative.

Further deconstruction of the 4-chloro-1H-pyrazole fragment leads to pyrazole itself, which can be formed through the cyclization of a 1,3-dicarbonyl compound with hydrazine (B178648). The aniline fragment can be traced back to 2-nitrophenol, which can be functionalized with the ethoxy linker before the reduction of the nitro group to the required amine. This systematic deconstruction provides a flexible and logical roadmap for the total synthesis of the target molecule.

Pathways for the Construction of the 4-Chloro-1H-pyrazole Moiety

The formation of the 4-chloro-1H-pyrazole core is a critical phase of the synthesis, involving the initial construction of the pyrazole ring followed by the regioselective introduction of a chlorine atom at the C4 position.

The Knorr pyrazole synthesis and related methods are the most common and versatile routes for constructing the pyrazole ring. nih.gov These methods typically involve the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl moiety or its synthetic equivalent. nih.govnih.gov

For the synthesis of the parent pyrazole ring, hydrazine can be reacted with precursors such as malondialdehyde, 1,1,3,3-tetramethoxypropane, or other suitable 1,3-dielectrophiles. The reaction proceeds through a cyclocondensation mechanism, where the hydrazine nucleophilically attacks the carbonyl carbons, followed by dehydration to yield the aromatic pyrazole ring. nih.govmdpi.com The reaction conditions can be optimized, often with acid or base catalysis, to achieve high yields. mdpi.com The use of substituted hydrazines allows for the direct synthesis of N-substituted pyrazoles. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)
1,3-DiketonesHydrazinesEthylene Glycol, Room Temp.Substituted Pyrazoles70-95% mdpi.com
α,β-Alkynic AldehydesHydrazinesOne-pot with PhSeCl4-(Phenylselanyl)pyrazolesGood mdpi.com
N,N-dimethyl enaminonesSulfonyl hydrazinesI2, TBHP, NaHCO3, Room Temp.4-Sulfonyl Pyrazoles- mdpi.com

This table presents various methods for pyrazole synthesis based on cyclization reactions.

Once the pyrazole ring is formed, the next step is the regioselective introduction of the chlorine atom. Pyrazole undergoes electrophilic substitution preferentially at the C4 position due to the electronic nature of the ring system. rrbdavc.org

Direct chlorination using elemental chlorine (Cl₂) in a suitable solvent like carbon tetrachloride or acetic acid can be effective, though it may sometimes lead to over-halogenation. mdpi.com Milder and more selective chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often preferred to achieve mono-chlorination at the desired position with higher yields and fewer side products. mdpi.combeilstein-archives.org Electrochemical methods have also been developed for the chlorination of pyrazoles, offering an alternative route with high efficiency. researchgate.net The choice of reagent and reaction conditions is crucial to control the regioselectivity and prevent the formation of di- or tri-chlorinated pyrazoles. mdpi.com

Pyrazole SubstrateChlorinating AgentConditionsProductYield (%)
PyrazoleCl₂CH₂Cl₂ or CCl₄, 0-40 °C4-Chloropyrazole40-85% mdpi.com
3,5-Dimethyl-1H-pyrazoleN-Chlorosuccinimide (NCS)CCl₄ or H₂O, 20-25 °C4-Chloro-3,5-dimethyl-1H-pyrazole95-98% mdpi.com
PyrazoleAnodic Chlorination (NaCl)H₂O-CHCl₃, Pt anode4-Chloropyrazole46% mdpi.com

This table summarizes different methods for the chlorination of the pyrazole ring.

Synthesis of the Ethoxy Linker and its Integration with the Aniline Fragment

The ethoxy linker is typically introduced onto the aniline precursor, 2-aminophenol, through a Williamson ether synthesis. byjus.commasterorganicchemistry.com This classic Sɴ2 reaction involves the deprotonation of the phenolic hydroxyl group of 2-aminophenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. gordon.educhemistrytalk.org This nucleophilic phenoxide is then reacted with a two-carbon electrophile containing a good leaving group, such as 2-bromoethanol (B42945) or 2-chloroethanol.

The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to facilitate the Sɴ2 mechanism. byjus.com The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions. This method reliably forms the ether linkage, yielding 2-(2-hydroxyethoxy)aniline, which contains the necessary hydroxyl group for subsequent coupling with the pyrazole moiety.

Formation of the 2-Aniline Moiety and its Coupling Strategies

The final key step in the synthesis is the coupling of the 4-chloro-1H-pyrazole with the 2-(2-hydroxyethoxy)aniline fragment. This is typically achieved through an N-alkylation reaction. The hydroxyl group of 2-(2-hydroxyethoxy)aniline is first converted into a better leaving group, for instance, by reacting it with thionyl chloride (SOCl₂) or a sulfonyl chloride (e.g., mesyl chloride or tosyl chloride) to form the corresponding chloro or sulfonate ester derivative.

The resulting electrophilic aniline derivative, 2-(2-chloroethoxy)aniline, can then react with the nucleophilic nitrogen of 4-chloro-1H-pyrazole. researchgate.netmdpi.com This reaction is often carried out in the presence of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to neutralize the acid generated during the reaction and to facilitate the alkylation. mdpi.com The choice of solvent and temperature is optimized to maximize the yield of the desired N1-alkylated product. mdpi.comsemanticscholar.org

PyrazoleAlkylating AgentCatalyst/BaseConditionsProductYield (%)
4-ChloropyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (CSA)1,2-DCE, 4hN-alkylated pyrazole~77% mdpi.com
PyrazolesPrimary AminesO-(4-nitrobenzoyl)hydroxylamineDMF, 85 °C, 1.5hN-aryl pyrazoles47-70% nih.gov

This table illustrates N-alkylation/N-arylation methods for pyrazole derivatives.

Optimization of Synthetic Reaction Conditions and Process Efficiency

For the pyrazole synthesis, screening different catalysts and solvent systems can significantly improve yields and regioselectivity. mdpi.com In the chlorination step, careful control of stoichiometry and temperature is necessary to prevent side reactions. researchgate.net During the Williamson ether synthesis and the final N-alkylation, the choice of base is critical; a base that is strong enough to deprotonate the nucleophile but not so strong as to cause elimination or other side reactions is ideal. byjus.commasterorganicchemistry.com

Stereochemical Control and Regioselectivity in Analogous Syntheses

The synthesis of analogs of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline presents notable challenges in controlling stereochemistry and regioselectivity, particularly concerning the substituted pyrazole ring and the potential for chirality in the ethoxy bridge. Research into the synthesis of related pyrazole-containing compounds has illuminated various strategies to address these challenges, offering insights applicable to the generation of specific isomers of the target compound's analogs.

The regioselectivity of N-alkylation of the pyrazole ring is a critical aspect. Asymmetrically substituted pyrazoles, such as a hypothetical precursor to the target molecule, possess two reactive nitrogen atoms, N1 and N2. The attachment of the 2-(2-aminophenoxy)ethyl group can lead to two regioisomers. The desired isomer is the N1-substituted product. Studies on the alkylation of other pyrazoles have demonstrated that the regiochemical outcome is influenced by several factors, including the nature of the substituents on the pyrazole ring, the choice of base and solvent, and the specific alkylating agent used. For instance, a catalyst-free Michael addition has been shown to achieve high regioselectivity (N1/N2 > 99.9:1) for the N1-alkylation of various 1H-pyrazoles. researchgate.netacs.org

In the context of synthesizing analogs of this compound, achieving high N1 regioselectivity is paramount. Different catalytic systems have been explored to this end. For example, magnesium-catalyzed alkylation of 3-substituted pyrazoles has been developed to selectively yield N2-alkylated products, highlighting that catalyst choice can direct the regiochemical outcome. thieme-connect.com Conversely, enzymatic systems have demonstrated unprecedented regioselectivity (>99%) for pyrazole alkylation, offering a highly specific route to the desired N1-isomer. nih.gov The table below summarizes the impact of different catalytic approaches on the regioselectivity of pyrazole N-alkylation based on studies of analogous systems.

Catalyst/MethodAlkylating Agent TypePredominant RegioisomerRegioisomeric Ratio (N1:N2)Reference
Enzymatic CascadeHaloalkanesN1>99:1 nih.gov
MgBr₂α-bromoacetatesN2Varies (e.g., 24:76 to 1:99) thieme-connect.com
Catalyst-free Michael ReactionMichael AcceptorsN1>99.9:1 researchgate.netacs.org
Ag₂CO₃Conjugated Carbonyl AlkynesN1Good regioselectivity nih.gov

Stereochemical control becomes a significant consideration when substituents on the ethoxy bridge or other parts of the molecule introduce chiral centers. While the parent compound this compound does not possess a chiral center in its ethoxy linker, the synthesis of analogs with substituents on this bridge would require stereocontrolled methods. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, would be necessary to obtain enantiomerically pure or enriched products. For example, cinchona-based phase-transfer catalysts have been successfully employed in the asymmetric aza-Michael reaction of pyrazoles with α,β-unsaturated ketones, yielding chiral N-substituted pyrazoles with excellent enantioselectivities (up to 94% ee) and good regioisomeric ratios. researchgate.net

Furthermore, the synthesis of analogs where the ethoxy group is replaced by a vinyl ether moiety introduces the possibility of E/Z isomerism. Research on the N-vinylation of pyrazoles has shown that the stereochemical outcome can be controlled by the reaction conditions. For instance, the use of a silver carbonate catalyst in the Michael addition of pyrazoles to conjugated carbonyl alkynes can selectively produce (Z)-N-carbonylvinylated pyrazoles, whereas the absence of the catalyst leads to the thermodynamically stable (E)-isomer. nih.gov This demonstrates that specific reagents can switch the stereoselectivity of the reaction.

Chemical Derivatization and Analogue Design Strategies for 2 2 4 Chloro 1h Pyrazol 1 Yl Ethoxy Aniline

Systematic Modification of the Aniline (B41778) Ring System

The aniline portion of the molecule presents a key area for modification, offering opportunities to influence aromatic interactions, electronic properties, and metabolic stability.

Introduction of Halogen Substituents on the Aniline Ring

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aniline ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, electronic character, and metabolic profile. nih.gov The position of the halogen substituent is critical in determining its effect. Given the directing effects of the amino and ethoxy groups, electrophilic halogenation would likely occur at positions ortho and para to these activating groups. The presence of halogens can introduce specific interactions with biological targets and can also block sites of potential metabolism. nih.gov

Research findings indicate that the nature and position of the halogen can significantly impact biological activity. For instance, fluorine substitution can enhance binding affinity and improve metabolic stability, while heavier halogens like bromine and iodine can increase lipophilicity and introduce the potential for halogen bonding.

Table 1: Representative Halogen Substitutions on the Aniline Ring
SubstituentPosition(s) on Aniline RingPotential Effects on Physicochemical Properties
Fluoro (-F)3, 4, 5, or 6Increases metabolic stability; modulates pKa; may enhance binding affinity.
Chloro (-Cl)3, 4, 5, or 6Increases lipophilicity; alters electronic distribution; potential for specific interactions.
Bromo (-Br)3, 4, 5, or 6Significantly increases lipophilicity; introduces potential for halogen bonding.
Iodo (-I)3, 4, 5, or 6Maximizes lipophilicity among halogens; strong halogen bond donor.

Alkyl and Aryl Substitutions on the Aniline Nitrogen

Modification of the primary amino group on the aniline ring through alkylation or arylation can profoundly alter the compound's basicity, hydrogen bonding capacity, and steric profile. N-alkylation, producing secondary or tertiary amines, generally increases basicity and lipophilicity. rsc.org The size and nature of the alkyl group (e.g., methyl, ethyl, isopropyl) can be varied to probe steric tolerance in a binding pocket.

N-aryl substitution, in contrast, typically decreases the basicity of the aniline nitrogen due to the delocalization of the nitrogen lone pair into the second aromatic ring. rsc.org This strategy can be used to introduce additional aromatic interaction sites and explore larger regions of chemical space.

Table 2: Examples of N-Substitutions on the Aniline Moiety
Modification TypeExample SubstituentAnticipated Change in Properties
N-Alkylation (Secondary Amine)-NH(CH₃)Increased basicity and lipophilicity; reduced H-bond donor capacity.
N,N-Dialkylation (Tertiary Amine)-N(CH₃)₂Further increased basicity and lipophilicity; loss of H-bond donor capacity.
N-Arylation-NH(Phenyl)Decreased basicity; increased steric bulk; adds π-stacking potential.
N-Acylation-NH(C(O)CH₃)Significantly decreased basicity; introduces H-bond acceptor.

Structural Variations on the 4-Chloro-1H-pyrazole Ring

The pyrazole (B372694) ring is a crucial pharmacophore in many biologically active compounds, and its substitution pattern can be fine-tuned to optimize interactions with target proteins. researchgate.netnih.gov

Exploration of Different Halogen Substituents at Position 4

The chlorine atom at position 4 of the pyrazole ring is a prime site for modification. Halogenation at the C4 position of the pyrazole ring is a well-established synthetic transformation. researchgate.net Replacing the chloro group with other halogens (fluorine, bromine, or iodine) allows for a systematic investigation of the role of halogen size, electronegativity, and ability to form halogen bonds. The crystal structures of 4-halogenated-1H-pyrazoles show that chloro and bromo analogues can be isostructural, while fluoro and iodo analogues may adopt different packing motifs, which could translate to different binding modes on a protein surface. nih.govmdpi.com

Table 3: Halogen Substituent Variations at Pyrazole Position 4
Substituent at Position 4Van der Waals Radius (Å)Electronegativity (Pauling Scale)Key Features
Fluoro (-F)1.473.98Strong C-F bond, metabolically stable; can act as H-bond acceptor.
Chloro (-Cl)1.753.16Common substituent; moderate lipophilicity.
Bromo (-Br)1.852.96Increased size and polarizability; effective halogen bond donor.
Iodo (-I)1.982.66Largest halogen; highly polarizable and a strong halogen bond donor.

Alkyl and Aryl Substitutions at Pyrazole Positions 3 and 5

Introducing substituents at the C3 and C5 positions of the pyrazole ring offers a powerful method to modulate steric and electronic properties and to explore new interaction vectors. The synthesis of such analogues typically involves the cyclocondensation of appropriately substituted 1,3-dicarbonyl compounds with a hydrazine (B178648) derivative. nih.gov This approach allows for a wide variety of alkyl (e.g., methyl, trifluoromethyl) and aryl (e.g., phenyl, pyridyl) groups to be incorporated.

Structure-activity relationship studies on various pyrazole-containing compounds have shown that even small alkyl groups at these positions can significantly influence binding affinity and selectivity. nih.gov Aryl substituents can provide additional sites for π-π stacking or hydrogen bonding interactions, depending on their substitution pattern.

Table 4: Representative Substitutions at Pyrazole Positions 3 and 5
PositionSubstituent TypeExample GroupPurpose of Modification
3 and/or 5Small AlkylMethyl (-CH₃)Probe for small steric pockets; increase lipophilicity.
3 and/or 5Electron-withdrawingTrifluoromethyl (-CF₃)Modulate ring electronics; increase metabolic stability.
3 and/or 5ArylPhenyl (-C₆H₅)Introduce π-stacking interactions; explore larger binding domains.
3 and/or 5HeteroarylPyridyl (-C₅H₄N)Introduce potential H-bond acceptor/donor sites.

Modifications of the Ethoxy Linker Chain

Table 5: Potential Modifications of the Ethoxy Linker
Modification StrategyExample Linker StructurePotential Impact on Molecular Properties
Chain Length Variation-O-CH₂- (Methoxy)Reduces distance and flexibility between rings.
Chain Length Variation-O-(CH₂)₃- (Propoxy)Increases distance and flexibility between rings.
Introduction of Branching-O-CH(CH₃)-CH₂-Restricts conformational flexibility; introduces a chiral center.
Functional Group Incorporation-O-CH₂-C(O)-Introduces a rigid, planar, H-bond accepting group.

Homologation and Chain Length Variation.

Homologation, the process of systematically increasing the length of a carbon chain, is a fundamental strategy in medicinal chemistry to probe the spatial requirements of a ligand's binding site. Varying the length of the alkoxy chain in 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline can alter the distance and relative orientation between the aniline and chloropyrazole moieties, potentially influencing receptor affinity and selectivity.

A synthetic approach to generate a homologous series of this compound would involve the reaction of 2-aminophenol (B121084) with a series of α,ω-dihaloalkanes of varying lengths (e.g., 1-bromo-3-chloropropane, 1-bromo-4-chlorobutane) to introduce propyl, butyl, and longer alkyl chains. calstate.edugoogle.com The resulting intermediate, a haloalkoxyaniline, can then be reacted with 4-chloro-1H-pyrazole to yield the desired homologues. The choice of dihaloalkane with different halogens (e.g., bromo and chloro) allows for selective reaction at the more reactive site first. waikato.ac.nz

The table below illustrates a potential homologous series, varying the number of methylene (B1212753) units (n) in the linker.

n Compound Name Linker Length (atoms)
2This compound4
32-[3-(4-chloro-1H-pyrazol-1-yl)propoxy]aniline5
42-[4-(4-chloro-1H-pyrazol-1-yl)butoxy]aniline6
52-[5-(4-chloro-1H-pyrazol-1-yl)pentoxy]aniline7

This table presents a hypothetical series of homologues for illustrative purposes.

Systematic evaluation of such a series would provide valuable insights into the optimal linker length for biological activity.

Introduction of Heteroatoms or Cyclic Structures within the Linker.

Incorporating heteroatoms (e.g., oxygen, nitrogen, sulfur) or cyclic motifs within the linker is a common bioisosteric replacement strategy aimed at modifying the physicochemical properties of a molecule, such as solubility, polarity, and metabolic stability. researchgate.netcambridgemedchemconsulting.comuomustansiriyah.edu.iqdrughunter.com These modifications can also introduce conformational constraints or new hydrogen bonding opportunities.

Heteroatom Introduction:

The ether oxygen in the ethoxy linker can be replaced with other heteroatoms or functional groups to create bioisosteres. For instance, replacing the ether linkage with a thioether, amine, or amide could significantly alter the molecule's electronic properties and hydrogen bonding capacity. Another strategy involves inserting additional heteroatoms into the alkyl chain. For example, a diether linker could be synthesized by reacting 2-aminophenol with 2-(2-chloroethoxy)ethanol, followed by activation of the terminal hydroxyl group and subsequent reaction with 4-chloro-1H-pyrazole.

Cyclic Structures:

Incorporating the linker into a cyclic structure is a powerful approach to reduce conformational flexibility. rsc.orgrsc.orgnih.govresearchgate.netunive.it For example, analogues could be designed where the linker is part of a tetrahydrofuran (B95107) or piperidine (B6355638) ring. The synthesis of a tetrahydrofuran-containing analogue could start from a suitable diol, which can be cyclized to form the five-membered ether ring. rsc.orgrsc.orgnih.govresearchgate.netunive.it The resulting cyclic intermediate, bearing appropriate functional groups, can then be used to connect the aniline and chloropyrazole moieties.

The following table provides examples of potential analogues with modified linkers.

Modification Type Example Linker Structure Potential Property Changes
Heteroatom Insertion-O-CH₂-CH₂-O-Increased polarity, potential for H-bonding
Bioisosteric Replacement-S-CH₂-CH₂-Altered bond angles and lipophilicity
Cyclic StructureTetrahydrofuran-diylReduced flexibility, fixed spatial orientation
Cyclic StructurePiperidine-diylIntroduction of a basic center, altered solubility

This table illustrates conceptual modifications to the linker and their potential impact on molecular properties.

Synthesis of Conformationally Constrained Analogues.

The parent molecule, this compound, possesses considerable conformational flexibility due to free rotation around several single bonds, particularly the C-O and C-C bonds of the ethoxy linker and the bonds connecting the rings to the linker. masterorganicchemistry.comlibretexts.org Restricting this rotational freedom by creating conformationally constrained analogues can lead to an increase in receptor affinity and selectivity by locking the molecule into a bioactive conformation. nih.govacs.org

Strategies to achieve conformational constraint include:

Bridging: Introducing an additional bridge between the aniline and pyrazole rings or between the aniline ring and the linker can severely restrict conformational freedom. For example, a short alkyl or ether bridge could be synthetically installed.

Ring Fusion: Fusing one of the aromatic rings with the linker can create a rigid bicyclic or tricyclic system. nih.govacs.org This is a more synthetically challenging but powerful approach to reduce flexibility.

Introduction of Bulky Substituents: Placing sterically demanding groups on the aniline or pyrazole rings, or on the linker itself, can hinder free rotation around adjacent bonds.

The synthesis of such analogues often requires multi-step synthetic sequences. For example, the synthesis of a bridged analogue might involve the preparation of a pre-organized scaffold onto which the aniline and chloropyrazole moieties are subsequently attached. The design of these rigid analogues can be guided by computational modeling to predict low-energy, potentially bioactive conformations.

Prodrug and Bioprecursor Design Approaches.

Prodrug and bioprecursor strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, rapid metabolism, or lack of site-specific delivery. nih.govsemanticscholar.orgresearchgate.netresearchgate.netsemanticscholar.orgmdpi.commdpi.com For this compound, the primary amino group of the aniline moiety is a prime target for prodrug derivatization. nih.govnih.gov

Prodrug Design:

The aniline nitrogen can be temporarily masked with a promoiety that is cleaved in vivo by enzymatic or chemical means to release the active parent drug. researchgate.net Common prodrug forms for aromatic amines include: nih.govresearchgate.netdntb.gov.ua

Amides: N-acylation of the aniline with various carboxylic acids or amino acids can produce amide prodrugs. The rate of hydrolytic cleavage can be tuned by altering the steric and electronic properties of the acyl group.

Carbamates: Reaction of the aniline with chloroformates can yield carbamate (B1207046) prodrugs, which are often more stable than esters but still susceptible to enzymatic hydrolysis.

N-Mannich Bases: Condensation of the aniline with an aldehyde and an amine or amide can form N-Mannich bases, which can exhibit improved solubility and are often pH-sensitive, releasing the parent amine under acidic conditions. nih.gov

Phosphoramidates: The amino group can be converted to a phosphoramidate, which can be designed for enzymatic cleavage, for instance, by phosphatases. nih.govnih.gov

The following table summarizes potential prodrug strategies for the aniline moiety.

Prodrug Linkage Promoieties Cleavage Mechanism
AmideAmino acids, small carboxylic acidsAmidases, peptidases
CarbamateAlkyl/aryl carbonatesEsterases
N-Mannich BaseFormaldehyde and succinimideChemical (pH-dependent) hydrolysis
PhosphoramidatePhosphate estersPhosphatases

This table outlines common prodrug approaches for primary aromatic amines.

Bioprecursor Design:

A bioprecursor is a compound that is metabolically activated to the active drug. For the aniline moiety, a nitro group could serve as a bioprecursor. The nitro group can be enzymatically reduced in vivo to the corresponding amine. This approach can be used to achieve targeted drug release in hypoxic environments, such as in solid tumors, where nitroreductase activity is often elevated.

Another bioprecursor strategy could involve modifications to the pyrazole ring, for example, by introducing a substituent that is metabolically converted to a chloro group. However, such transformations are generally less predictable and more challenging to control than prodrug cleavage.

Molecular Interactions and Mechanistic Studies of 2 2 4 Chloro 1h Pyrazol 1 Yl Ethoxy Aniline

Preclinical High-Throughput Screening Methodologies for Biological Target Identification

High-throughput screening (HTS) is a critical first step in identifying the biological targets of a novel compound. nih.govnih.gov This process involves testing the compound against a large number of biological assays in a rapid and automated fashion. For a compound such as 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline, HTS would likely be employed to screen against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and a wide array of enzymes.

Phenotypic screening, another HTS approach, could also be utilized. nih.gov This involves assessing the compound's effect on whole cells or organisms to identify a particular physiological change, without prior knowledge of the specific target. For instance, a screen might look for effects on cancer cell proliferation, microbial growth, or specific signaling pathways.

Table 1: Illustrative High-Throughput Screening Panel for Target Identification

Assay Type Target Class Number of Targets Example Assay Format
Biochemical Kinases >400 Fluorescence Resonance Energy Transfer (FRET)
Biochemical Phosphatases >100 Colorimetric (p-NPP)
Cell-based GPCRs >150 Calcium mobilization (FLIPR)
Cell-based Ion Channels >50 Automated patch-clamp

In Vitro Enzyme Inhibition and Activation Profiling

Once initial hits are identified through HTS, more focused in vitro enzyme assays are conducted to confirm and characterize the compound's activity.

Given that many pyrazole-containing compounds are known to be kinase inhibitors, a comprehensive kinase inhibition panel would be a priority. nih.govnih.gov This would involve testing this compound against a broad panel of kinases to determine its potency and selectivity. researchgate.net The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity, would be determined for any inhibited kinases. A high degree of selectivity for a particular kinase or kinase family is often a desirable characteristic for a potential therapeutic agent to minimize off-target effects.

Table 2: Hypothetical Kinase Selectivity Profile

Kinase Target IC50 (nM)
Kinase A 50
Kinase B >10,000
Kinase C 8,500
Kinase D 75

Beyond kinases, the compound would be tested against other important enzyme classes like proteases, cyclooxygenases (COX), and phosphatases. researchgate.netnih.gov Proteases are a major class of drug targets, and assays would be designed to measure the compound's ability to inhibit or activate specific proteases. nih.gov Similarly, its effect on COX-1 and COX-2 would be evaluated to assess potential anti-inflammatory properties. nih.gov

Table 3: Illustrative Enzyme Inhibition Profile

Enzyme Target Activity IC50 / EC50 (µM)
Cathepsin B Inhibition 15.2
COX-1 Inhibition >100
COX-2 Inhibition 25.7
MMP-9 No significant activity -

Receptor Binding and Ligand-Target Engagement Assays

To determine if this compound interacts with cell surface or intracellular receptors, receptor binding assays are performed. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity (Ki).

Target engagement assays, such as cellular thermal shift assays (CETSA), could also be employed to verify that the compound binds to its intended target within a cellular context.

Table 4: Hypothetical Receptor Binding Affinity Data

Receptor Target Ligand Displaced Binding Affinity (Ki) (nM)
Adrenergic α1A [3H]-Prazosin 1,200
Dopamine D2 [3H]-Spiperone >10,000
Serotonin 5-HT2A [3H]-Ketanserin 850

Cellular Pathway Perturbation Analysis in Non-Human Cell Lines

To understand the functional consequences of the compound's interaction with its target(s), its effect on cellular signaling pathways is investigated in various non-human cell lines (e.g., murine or hamster cell lines). researchgate.net Techniques such as Western blotting, ELISA, and reporter gene assays are used to measure changes in the phosphorylation status of key signaling proteins or the expression of downstream target genes. For example, if the compound were found to inhibit a kinase in the Hedgehog signaling pathway, its effect on the expression of Gli1 and Ptch1 would be assessed in a suitable cell line like NIH/3T3 cells. nih.govresearchgate.net

Table 5: Illustrative Cellular Pathway Analysis in Murine Fibroblast Cell Line (NIH/3T3)

Pathway Analyzed Key Protein/Gene Measured Method Observed Effect
MAPK/ERK p-ERK1/2 levels Western Blot Dose-dependent decrease
PI3K/Akt p-Akt levels ELISA No significant change
Hedgehog Gli1 mRNA expression qPCR Dose-dependent decrease

Investigation of Molecular Mechanisms Underlying Preclinical Biological Effects

This final stage of preclinical investigation aims to build a comprehensive picture of the compound's mechanism of action. This could involve a variety of techniques, including microtubule dynamics assays, cell cycle analysis, and apoptosis assays if the compound shows anti-proliferative effects. nih.gov For instance, flow cytometry could be used to determine if the compound induces cell cycle arrest at a particular phase, and assays for caspase activation would reveal if it induces apoptosis.

Further studies might involve identifying the specific binding site on a target protein through techniques like X-ray crystallography or computational modeling. These investigations are crucial for understanding the structure-activity relationship and for guiding any future efforts to optimize the compound's properties.

Target Deconvolution Strategies

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a novel chemical entity such as this compound. Target deconvolution aims to pinpoint the direct binding partners of a compound, thereby elucidating the pathways through which it exerts its biological effects. A multi-pronged approach, combining several orthogonal methods, is often necessary for the successful and accurate identification and validation of these targets. nih.gov Such strategies can be broadly categorized into computational, biochemical, and cell-based approaches.

A variety of experimental and computational strategies are employed to identify the biological targets of small molecules. nih.gov For a compound like this compound, a combination of these techniques would be essential to build a comprehensive profile of its molecular interactions.

Hypothetical Target Deconvolution Workflow:

A systematic approach to identifying the targets of this compound would likely begin with broad, unbiased screening methods to generate a list of potential candidates. This would be followed by more focused validation techniques to confirm direct binding and functional relevance.

One common strategy involves the synthesis of a tagged version of the compound. This modified compound, featuring a reactive group or a reporter molecule, can be used as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins can then be identified using mass spectrometry.

Another powerful technique is thermal proteome profiling (TPP), which assesses changes in protein thermal stability upon ligand binding. nih.gov This method can be performed in intact cells, providing a more physiologically relevant context for target identification. nih.gov

The following table outlines a hypothetical workflow for the target deconvolution of this compound, integrating various methodologies.

Table 1: Illustrative Target Deconvolution Workflow

Phase Strategy Objective Example Techniques

| Discovery | In silico Prediction | To generate a preliminary list of potential targets based on structural similarity to known ligands. | - Molecular Docking

  • Pharmacophore Modeling
  • Similarity Searching | | | Affinity-Based Proteomics | To identify proteins that directly bind to the compound. | - Affinity Chromatography
  • Chemical Proteomics | | | Activity-Based Profiling | To identify enzymes that are functionally modulated by the compound. | - Activity-Based Protein Profiling (ABPP) | | Validation | Biophysical Assays | To confirm and quantify the direct binding interaction between the compound and putative targets. | - Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)
  • Thermal Shift Assay (TSA) | | | Cellular Assays | To determine the effect of the compound on target activity within a cellular context. | - Target Engagement Assays
  • Reporter Gene Assays
  • Western Blotting for downstream signaling |
  • Illustrative Research Findings:

    While specific research on the target deconvolution of this compound is not publicly available, we can present hypothetical data that could be generated from the aforementioned strategies. The following table illustrates the kind of results that might be obtained from an affinity chromatography experiment coupled with mass spectrometry.

    Table 2: Hypothetical Protein Hits from an Affinity Chromatography Experiment

    Protein ID Protein Name Function Fold Enrichment (Compound vs. Control)
    P00533 Epidermal growth factor receptor Tyrosine kinase 15.2
    P04626 Mitogen-activated protein kinase 1 Serine/threonine kinase 12.8
    Q9Y243 Cyclin-dependent kinase 5 Serine/threonine kinase 9.5
    P27361 Glycogen synthase kinase-3 beta Serine/threonine kinase 7.1
    P08581 Vascular endothelial growth factor receptor 2 Tyrosine kinase 5.4

    Following the identification of potential targets, biophysical validation would be crucial to confirm a direct interaction. The table below provides an example of how data from a Surface Plasmon Resonance (SPR) experiment might be presented to quantify the binding affinity of the compound to a putative target.

    Table 3: Example Biophysical Validation Data (Surface Plasmon Resonance)

    Putative Target Kon (1/Ms) Koff (1/s) KD (nM)
    Epidermal growth factor receptor 2.1 x 105 8.4 x 10-4 4.0
    Mitogen-activated protein kinase 1 1.5 x 105 3.0 x 10-3 20.0
    Cyclin-dependent kinase 5 9.8 x 104 1.2 x 10-2 122.4

    These illustrative tables demonstrate the type of data that would be generated in a typical target deconvolution campaign. The successful identification and validation of the molecular targets of this compound would be a significant step in characterizing its pharmacological profile and potential therapeutic applications.

    Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

    Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For pyrazole (B372694) derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes, such as acetylcholinesterase and epidermal growth factor receptor (EGFR). shd-pub.org.rsnih.govacs.org

    A typical QSAR study for a series of analogs of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:

    Topological descriptors: Related to the connectivity of atoms.

    Electronic descriptors: Describing the distribution of electrons (e.g., partial charges, dipole moment).

    Steric descriptors: Related to the volume and shape of the molecule. shd-pub.org.rs

    Hydrophobic descriptors: Quantifying the lipophilicity of the molecule (e.g., logP).

    Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC₅₀). researchgate.netacs.org For instance, a genetic algorithm-based multiple linear regression (GA-MLR) could identify the significance of molecular volume and the number of multiple bonds in determining the inhibitory activity of pyrazole derivatives. shd-pub.org.rs

    Predictive analytics based on such QSAR models can guide the synthesis of new derivatives with potentially improved activity. The models can highlight which positions on the pyrazole or aniline (B41778) rings are sensitive to substitution and what physicochemical properties are desirable for enhanced biological function.

    Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study for a series of analogs of this compound.

    Compound IDR1 (on Aniline)R2 (on Pyrazole)Molecular Weight ( g/mol )cLogPPredicted pIC₅₀
    Target HCl237.682.856.5
    Analog 14-FCl255.683.036.8
    Analog 2HBr282.133.016.7
    Analog 34-OCH₃Cl267.712.796.3
    Analog 4HH203.232.155.9

    Note: cLogP and pIC₅₀ values are hypothetical and for illustrative purposes only.

    Ligand Efficiency and Lipophilic Efficiency Assessments

    In the process of hit and lead optimization, it is crucial to assess not just the potency of a compound, but also the efficiency with which it achieves that potency. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are two key metrics used for this purpose. sciforschenonline.org

    Ligand Efficiency (LE) relates the binding affinity of a molecule to its size (typically the number of heavy, non-hydrogen atoms). It is calculated as: LE = -2.303 * RT * log(Kᵢ or IC₅₀) / N where R is the gas constant, T is the absolute temperature, and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves high potency with a relatively small number of atoms. mtak.hu

    Lipophilic Efficiency (LLE) , also known as LipE, assesses the relationship between a compound's potency and its lipophilicity (logP or logD). It is calculated as: LLE = pIC₅₀ - logP This metric is particularly important as high lipophilicity is often associated with poor pharmacokinetic properties and toxicity. sciforschenonline.orgresearchgate.net An optimized lead compound typically has an LLE value greater than 5. mtak.hu

    For this compound, we can calculate these metrics based on its physicochemical properties.

    ParameterValue
    Molecular FormulaC₁₁H₁₂ClN₃O
    Molecular Weight237.68 g/mol
    Heavy Atom Count16
    Estimated cLogP2.85
    Hypothetical pIC₅₀6.5
    Calculated LE 0.56 kcal/mol per heavy atom
    Calculated LLE 3.65

    Note: The pIC₅₀ value is hypothetical to illustrate the calculation. LE is calculated assuming a pIC₅₀ of 6.5 corresponds to an IC₅₀ of 316 nM and using the simplified formula LE = (1.37 * pIC₅₀) / N.

    The calculated LLE of 3.65 suggests that while the compound may have promising potency, there is room for improvement in its lipophilic efficiency. Optimization efforts would focus on increasing potency without a concomitant increase in lipophilicity. researchgate.net

    Fragment-Based Research and Lead Optimization Principles

    Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits from this screen are then optimized by growing the fragment or linking multiple fragments together to create a more potent lead compound. bu.edu

    The structure of this compound can be deconstructed into three key fragments:

    4-chloropyrazole: This fragment provides a key heterocyclic core. The chlorine atom can engage in halogen bonding and influences the electronic properties of the ring.

    Aniline: This aromatic amine can participate in various interactions, including hydrogen bonding and π-stacking.

    In an FBDD approach, these or similar fragments could be identified through high-throughput screening techniques like NMR or X-ray crystallography. Once a fragment is validated to bind to a target, lead optimization strategies are employed. For pyrazole-containing compounds, optimization often involves:

    Substitution on the pyrazole ring: Modifying the substituent at the 4-position (e.g., replacing chlorine with other halogens or small alkyl groups) can fine-tune binding interactions and physicochemical properties. nih.gov

    Modification of the aniline ring: Introducing substituents on the aniline ring can explore additional binding pockets and improve properties like solubility and metabolic stability.

    Alteration of the linker: The length and flexibility of the ethoxy linker can be varied to achieve an optimal orientation of the pyrazole and aniline moieties within the target's binding site.

    The goal of lead optimization is to enhance potency and selectivity while improving drug-like properties (ADME - absorption, distribution, metabolism, and excretion). acs.org

    Conformational Analysis and its Impact on Biological Activity

    The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. eurasianjournals.com For a flexible molecule like this compound, understanding its preferred conformations is essential.

    The flexibility of this compound arises from several rotatable single bonds, particularly within the ethoxy linker. The relative orientation of the 4-chloropyrazole ring and the aniline ring is determined by the torsion angles around these bonds.

    Rotatable BondDescriptionPotential Impact on Activity
    Pyrazole-N—CConnects the pyrazole ring to the ethoxy linker.Influences the initial projection of the linker from the pyrazole core.
    C—OWithin the ethoxy linker.Affects the overall length and shape of the molecule.
    O—CWithin the ethoxy linker.A key determinant of the distance between the two aromatic rings.
    C—AnilineConnects the ethoxy linker to the aniline ring.Determines the final orientation of the aniline ring relative to the rest of the molecule.

    Computational chemistry methods, such as molecular mechanics and quantum mechanical calculations, can be used to perform a conformational analysis. eurasianjournals.com These studies can identify low-energy, stable conformations that are likely to be present in solution. Molecular dynamics simulations can further explore the dynamic behavior of the molecule and how it might adapt its conformation upon binding to a target. eurasianjournals.com

    The bioactive conformation—the shape the molecule adopts when bound to its target—may be one of the low-energy solution conformations or a higher-energy state that is stabilized by favorable interactions with the protein. Understanding the conformational landscape is therefore crucial for rational drug design, as it can inform the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher potency.

    Impact of Substituent Electronic and Steric Properties on Molecular Interactions

    The nature and position of substituents on the pyrazole and aniline rings have a profound impact on the molecule's electronic and steric properties, which in turn govern its intermolecular interactions with a biological target. nih.govacs.org

    Electronic Properties:

    4-Chloro group on the pyrazole ring: Chlorine is an electron-withdrawing group, which decreases the electron density of the pyrazole ring. This can influence the pKa of the pyrazole nitrogens and modulate the strength of hydrogen bonds they might form. nih.gov Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the binding site, which can significantly contribute to binding affinity. nih.govresearchgate.netnih.gov

    Amino group on the aniline ring: The amino (-NH₂) group is a strong electron-donating group, increasing the electron density of the aniline ring. It can also act as a hydrogen bond donor.

    Steric Properties: The size and shape of the substituents influence how the molecule fits into a binding pocket. The chlorine atom is relatively small, but its presence can still create steric hindrance if the binding pocket is tight. Modifications to the aniline ring would need to consider the available space in the corresponding sub-pocket of the target.

    The interplay of these electronic and steric effects is fundamental to the structure-activity relationship of this compound.

    Substituent/MoietyElectronic EffectSteric EffectPotential Molecular Interactions
    4-Chloropyrazole Electron-withdrawingModerateHalogen bonding, hydrogen bond accepting (N2 of pyrazole)
    Ethoxy linker Electron-donatingFlexibleHydrogen bond accepting (oxygen), hydrophobic interactions
    Aniline Electron-rich ringPlanarπ-stacking, hydrogen bond donating (amino group)

    By systematically varying these substituents and analyzing the resulting changes in biological activity, a detailed SAR map can be constructed, providing a roadmap for the design of more potent and selective analogs. frontiersin.org

    Computational Chemistry and Theoretical Investigations of 2 2 4 Chloro 1h Pyrazol 1 Yl Ethoxy Aniline

    Molecular Docking Simulations for Ligand-Target Interaction Prediction

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline, to the active site of a target protein. The primary goal of molecular docking is to identify the most likely binding conformation and to estimate the binding affinity, often expressed as a docking score.

    The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's conformational flexibility is typically explored, while the receptor is often kept rigid, although more advanced methods allow for receptor flexibility. A scoring function is then used to evaluate the generated poses, ranking them based on their predicted binding energies. Lower binding energy values generally indicate a more stable and favorable interaction.

    For this compound, molecular docking could be employed to screen for potential protein targets. For instance, pyrazole-containing compounds have been investigated as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and cyclooxygenase-2 (COX-2). nih.govmdpi.com A hypothetical docking study of this compound against a protein like CDK2 could yield results similar to those presented in Table 1.

    Table 1: Hypothetical Molecular Docking Results of this compound with a Protein Target

    Parameter Value
    Protein Target Cyclin-Dependent Kinase 2 (CDK2)
    Binding Energy (kcal/mol) -8.5
    Inhibition Constant (Ki) (µM) 0.5
    Interacting Residues LEU83, GLU81, ILE10, LYS33
    Types of Interactions Hydrogen bonds, hydrophobic interactions, pi-pi stacking

    Such simulations would suggest that the compound binds effectively within the active site of the protein, forming key interactions with specific amino acid residues. This information is crucial for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity.

    Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

    While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the ligand and the protein, as well as the dynamics of their binding process.

    In the case of this compound, an MD simulation could be initiated from the best-docked pose obtained from molecular docking. The simulation would be run for a specific period, typically nanoseconds to microseconds, to observe the stability of the ligand-protein complex. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to assess the stability of the complex and the flexibility of individual residues.

    An MD simulation could reveal how the ligand induces conformational changes in the protein upon binding and how water molecules mediate the interaction. The results can also be used to calculate the binding free energy with greater accuracy than docking scores, often employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). A hypothetical summary of MD simulation results is shown in Table 2.

    Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results

    Parameter Value
    Simulation Time 100 ns
    Software GROMACS
    Force Field AMBER99SB
    Average RMSD of Ligand 1.5 Å
    Average RMSF of Protein Backbone 2.0 Å
    Calculated Binding Free Energy (MM/PBSA) -45 kcal/mol

    These simulations provide a more realistic representation of the binding event and can help to refine the understanding of the interactions that stabilize the complex.

    Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO)

    Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These calculations can provide valuable information about molecular structure, stability, and reactivity. One of the most common approaches is Density Functional Theory (DFT).

    For this compound, quantum chemical calculations can be used to determine its optimized geometry and to analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. rasayanjournal.co.inschrodinger.com A smaller gap suggests higher reactivity.

    These calculations can also determine other reactivity descriptors, such as electronegativity, chemical hardness, and softness. The distribution of these orbitals can indicate the regions of the molecule that are more likely to be involved in chemical reactions or interactions with a biological target. A hypothetical set of calculated quantum chemical parameters for the title compound is presented in Table 3.

    Table 3: Hypothetical Quantum Chemical Parameters for this compound

    Parameter Value (eV)
    Energy of HOMO -6.2
    Energy of LUMO -1.8
    HOMO-LUMO Gap (ΔE) 4.4
    Ionization Potential 6.2
    Electron Affinity 1.8

    These theoretical calculations are fundamental for understanding the intrinsic electronic properties of the molecule, which in turn govern its biological activity.

    In Silico Prediction of Potential Metabolic Pathways and Sites of Metabolism

    The metabolic fate of a drug candidate is a critical factor in its development. In silico tools can predict the potential metabolic pathways and the specific sites on a molecule that are most susceptible to metabolic transformation by enzymes such as the cytochrome P450 (CYP) family. These predictions are based on models that have been trained on large datasets of known metabolic reactions.

    For this compound, these tools can identify which atoms are most likely to undergo common metabolic reactions like hydroxylation, N-dealkylation, or oxidation. For example, the aniline (B41778) ring is a common site for aromatic hydroxylation, and the ethoxy linker could be a site for O-dealkylation.

    Predicting the metabolic profile early in the drug discovery process can help in designing molecules with improved metabolic stability and can anticipate the formation of potentially reactive or toxic metabolites. Table 4 provides a hypothetical prediction of the sites of metabolism for the compound.

    Table 4: Hypothetical In Silico Prediction of Sites of Metabolism

    Potential Site Metabolic Reaction Predicted Metabolite
    Aniline Ring Aromatic Hydroxylation 4-amino-3-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]phenol
    Ethoxy Linker O-dealkylation 2-(4-chloro-1H-pyrazol-1-yl)ethanol and 2-aminophenol (B121084)
    Pyrazol Ring Oxidation This compound N-oxide

    These predictions guide subsequent experimental metabolic studies and can inform the design of analogues with a more favorable metabolic profile.

    Pharmacophore Modeling and Virtual Screening for Discovery of Related Scaffolds

    Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand bound to its target or from a set of active molecules. nih.govnih.gov The model typically includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

    Once a pharmacophore model is developed for a compound like this compound, assuming it has a known biological activity, this model can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can rapidly identify novel chemical scaffolds with the potential for similar biological activity. pharmacophorejournal.compharmacophorejournal.com

    This approach is highly effective for lead hopping, where the goal is to find new core structures with improved properties while retaining the key interactions with the target. A hypothetical pharmacophore model derived from the title compound might consist of the features outlined in Table 5.

    Table 5: Hypothetical Pharmacophore Features for this compound

    Feature Description
    Aromatic Ring 1 The aniline ring
    Aromatic Ring 2 The chloropyrazole ring
    Hydrogen Bond Donor The primary amine of the aniline group
    Hydrogen Bond Acceptor The nitrogen atoms of the pyrazole (B372694) ring
    Hydrophobic Center The chloro substituent on the pyrazole ring

    Virtual screening using such a model could lead to the discovery of a diverse set of compounds that could be further investigated as potential therapeutic agents.

    Preclinical Biological Evaluation Methodologies for 2 2 4 Chloro 1h Pyrazol 1 Yl Ethoxy Aniline Non Human, Non Clinical Trial Focus

    In Vitro Cellular Assays for Antiproliferative Activity and Cell Cycle Modulation

    Initial screening of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline for potential anticancer properties typically involves in vitro cellular assays to determine its effect on cancer cell proliferation and the cell cycle.

    Antiproliferative Activity: The antiproliferative efficacy is commonly assessed using viability assays on various human cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the CellTiter-Glo Luminescent Cell Viability Assay are standard methods. nih.gov These assays measure the metabolic activity of cells, which correlates with the number of viable cells. The compound would be tested across a range of concentrations to determine its half-maximal inhibitory concentration (IC50), a key measure of its potency. For pyrazole-containing compounds, which are often investigated as potential antiproliferative agents, activity is considered significant if the IC50 value is in the low micromolar range. unife.it For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazoles, have identified compounds with IC50 values under 20 µM against U937 cancer cells. unife.it

    Table 1: Illustrative Antiproliferative Activity of Related Pyrazole (B372694) Compounds on Cancer Cell Lines
    Compound ClassCell LineAssay TypeIC50 (µM)Reference
    Pyrazolo[3,4-d]pyrimidineU937 (Histiocytic Lymphoma)Not Specified<20 unife.it
    1,2,4-Triazolo[4,3-a]pyridineVariousMTT Assay0.012 nih.gov
    Benzotriazole–acrylonitrileHeLa (Cervical Cancer)XTT Assay3.2 nih.gov

    Cell Cycle Modulation: To understand the mechanism behind the antiproliferative effects, cell cycle analysis is performed. This is often conducted using flow cytometry. Cells are treated with the compound, stained with a DNA-binding fluorescent dye like propidium iodide, and then analyzed to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). nih.govnih.gov Many anticancer agents induce cell cycle arrest at a specific phase, preventing cell division. For example, some heterocyclic compounds have been shown to block cells in the G2/M phase. nih.gov A notable G2/M phase arrest was observed for certain 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs. nih.gov

    Biochemical Assays for Target Validation and Functional Response

    Once cellular activity is established, biochemical assays are crucial for identifying the specific molecular target of this compound and validating its functional response. Given that many pyrazole derivatives exhibit their anticancer effects by inhibiting protein kinases, kinase inhibition assays are a primary focus. unife.it

    These assays directly measure the ability of the compound to inhibit the activity of a specific kinase enzyme. This can be performed using purified enzymes in a cell-free system. The inhibition of kinase activity is typically quantified by measuring the phosphorylation of a substrate. The results are often expressed as an IC50 value, indicating the concentration of the compound required to inhibit 50% of the kinase's activity. For instance, a study on 4-anilinoquinazoline derivatives identified a compound that potently inhibited the Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 0.12 µM. nih.gov Validating the molecular target is essential for understanding the compound's mechanism of action and for its further development as a selective therapeutic agent.

    Ex Vivo Tissue Culture Studies for Compound Activity and Efficacy

    To bridge the gap between in vitro cell culture and in vivo animal models, ex vivo tissue culture studies are employed. These studies use freshly isolated tissues or organs, maintaining them in a viable state in the laboratory for a short period. springernature.comnih.gov This methodology allows for the evaluation of the compound's activity and efficacy in a more physiologically relevant context, as it preserves the complex cellular architecture and interactions of the tissue. nih.gov

    For example, if the compound is being investigated for respiratory diseases, preclinical models using ex vivo lung tissue cultures can be utilized. syncrosome.com In these models, the tissue can be exposed to the compound, and various parameters, such as inflammatory markers or changes in cell populations, can be measured. researchgate.net This approach provides valuable data on the compound's effects on a complex biological system before moving to whole-animal studies.

    Microscopic and Imaging Techniques for Intracellular Localization and Phenotypic Analysis

    Microscopic and imaging techniques are vital for visualizing the effects of this compound at a subcellular level.

    Intracellular Localization: If the compound is fluorescent or can be tagged with a fluorescent marker, its uptake and distribution within the cell can be observed using fluorescence microscopy. Super-resolution techniques, such as single-molecule localization microscopy, can provide even more detailed information about its precise location. nih.gov

    Phenotypic Analysis: Immunofluorescence staining is a powerful tool for analyzing phenotypic changes induced by the compound. For instance, if cell cycle analysis suggests a G2/M arrest, immunofluorescence can be used to visualize the microtubule network and chromosome alignment by staining for proteins like tubulin and phosphorylated histone H3. nih.gov This can reveal if the compound disrupts microtubule dynamics, a common mechanism for anticancer drugs. mdpi.com These imaging techniques provide a visual confirmation of the cellular and molecular effects of the compound.

    Early-Stage Preclinical Screening Paradigms in Disease Models (e.g., in vitro pathogen growth inhibition, cellular models)

    In addition to cancer, the broad biological activity of pyrazole derivatives suggests that this compound could be screened in other early-stage preclinical disease models. unife.itmdpi.com

    In Vitro Pathogen Growth Inhibition: The compound could be tested for its ability to inhibit the growth of various pathogens, such as bacteria or fungi, using standard broth or agar dilution methods to determine the minimum inhibitory concentration (MIC).

    Cellular Models of Disease: Beyond cancer, cellular models for a range of diseases can be used for initial screening. For example, if the compound is hypothesized to have anti-inflammatory properties, it could be tested in cell-based assays that measure the production of inflammatory cytokines. researchgate.net Similarly, for neurodegenerative diseases, cellular models that replicate aspects of the disease pathology can be used to assess the compound's potential neuroprotective effects. mdpi.com The choice of screening models will be guided by the compound's chemical structure and any initial indications of its biological activity.

    Metabolic Stability and Biotransformation Pathways of 2 2 4 Chloro 1h Pyrazol 1 Yl Ethoxy Aniline

    In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Liver Microsomes) and Isolated Hepatocytes.

    No information is available in the public domain regarding the in vitro metabolic stability of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline in liver microsomes or isolated hepatocytes.

    Identification and Structural Elucidation of Major Metabolites via Advanced Analytical Techniques.

    There are no published studies that identify or structurally elucidate any metabolites of this compound.

    Determination of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, UGTs).

    The specific cytochrome P450 isoforms, UGTs, or other enzyme systems involved in the biotransformation of this compound have not been reported in the scientific literature.

    Assessment of Metabolic Soft Spots and Strategies for Metabolic Stabilization.

    Without data on the compound's metabolism and the identity of its metabolites, it is not possible to identify any metabolic soft spots or propose strategies for metabolic stabilization.

    Advanced Analytical and Spectroscopic Techniques in Research on 2 2 4 Chloro 1h Pyrazol 1 Yl Ethoxy Aniline

    Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Reaction Monitoring

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's intricate structure.

    In the ¹H NMR spectrum, distinct signals corresponding to the protons of the aniline (B41778) ring, the ethoxy bridge, and the chloro-pyrazole ring are expected. The aromatic protons of the aniline moiety would typically appear as a complex multiplet in the downfield region, characteristic of substituted benzene (B151609) rings. The protons of the ethoxy linker, specifically the two methylene (B1212753) groups (-O-CH₂-CH₂-N-), would present as distinct triplets, with their chemical shifts influenced by the neighboring oxygen and nitrogen atoms. The protons on the 4-chloro-1H-pyrazolyl ring would also exhibit characteristic signals.

    NMR is also a powerful technique for real-time reaction monitoring. During the synthesis of this compound, the disappearance of signals from starting materials and the concurrent appearance of signals corresponding to the product can be tracked to determine reaction kinetics and endpoint. This is particularly useful in optimizing reaction conditions such as temperature, time, and catalyst loading.

    Table 1: Predicted ¹H NMR Chemical Shifts for this compound

    Protons Predicted Chemical Shift (ppm) Multiplicity
    Aniline Aromatic Protons 6.5 - 7.5 m
    Pyrazole (B372694) Ring Protons 7.0 - 8.0 d, s
    Ethoxy (-O-CH₂-) 4.2 - 4.5 t
    Ethoxy (-CH₂-N-) 3.8 - 4.2 t

    Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon Atoms Predicted Chemical Shift (ppm)
    Aniline Aromatic Carbons 110 - 150
    Pyrazole Ring Carbons 100 - 140
    Ethoxy (-O-CH₂-) 65 - 75

    Mass Spectrometry (MS) Techniques for Purity Assessment and Metabolite Identification

    Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to confirm the elemental formula. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would provide definitive evidence for the presence of a chlorine atom in the structure.

    Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure. By inducing fragmentation of the parent ion, characteristic fragment ions corresponding to the pyrazole, aniline, and ethoxy moieties can be identified, providing a "fingerprint" of the molecule.

    In the context of drug development, MS is crucial for metabolite identification. rsc.org When this compound is subjected to metabolic processes, various enzymatic reactions can modify its structure. rsc.org LC-MS/MS is a powerful tool for detecting and identifying these metabolites in biological matrices. rsc.org By comparing the mass spectra of the parent compound with those of its metabolites, common metabolic pathways such as hydroxylation, N-dealkylation, or glucuronidation can be elucidated. mdpi.com

    Chromatographic Methods (HPLC, GC) for Purity Analysis and Reaction Progress Monitoring

    Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used in the analysis of compounds like this compound.

    HPLC is a versatile technique for the analysis of a wide range of organic compounds. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound under specific conditions is a characteristic property, and the presence of any impurities would be indicated by additional peaks in the chromatogram. The area under the peak is proportional to the concentration, allowing for quantitative purity determination. HPLC is also invaluable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time. medchemexpress.com

    Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While aniline derivatives can be analyzed by GC, derivatization may sometimes be necessary to improve their volatility and thermal stability. researchgate.net A GC method for this compound would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. A mass spectrometer is often used as the detector (GC-MS), providing both retention time and mass spectral data for definitive identification and quantification of the compound and any impurities.

    X-ray Crystallography for Ligand-Target Co-Crystal Structure Determination

    X-ray crystallography is the most powerful technique for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, the resulting structural information is unparalleled. It would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. This technique has been successfully used to determine the crystal structures of related pyrazole compounds. nih.gov

    In the context of medicinal chemistry, X-ray crystallography is instrumental in understanding ligand-target interactions. If this compound is designed to bind to a biological target such as a protein or enzyme, co-crystallization of the compound with the target can reveal the precise binding mode. The resulting co-crystal structure would show the specific amino acid residues involved in the interaction, the hydrogen bonding network, and other non-covalent interactions that contribute to the binding affinity. This information is invaluable for structure-based drug design and the optimization of lead compounds.

    Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

    Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. The N-H stretching vibrations of the primary amine group in the aniline moiety would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching of the ether linkage would be expected in the 1000-1300 cm⁻¹ range, and the C-Cl stretch would appear in the fingerprint region at lower wavenumbers.

    Table 3: Predicted IR Absorption Frequencies for this compound

    Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹)
    Amine N-H stretch 3300 - 3500
    Aromatic C-H stretch 3000 - 3100
    Alkane C-H stretch 2850 - 3000
    Aromatic/Pyrazole C=C / C=N stretch 1400 - 1600
    Ether C-O stretch 1000 - 1300

    UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aniline and pyrazole aromatic systems. researchgate.net The presence of chromophores (the aniline and pyrazole rings) and auxochromes (the amino and ethoxy groups) would influence the wavelength of maximum absorption (λ_max) and the molar absorptivity. googleapis.com The conjugation between the aromatic systems can lead to a bathochromic (red) shift in the absorption maxima. googleapis.com

    Future Research Directions and Translational Perspectives for 2 2 4 Chloro 1h Pyrazol 1 Yl Ethoxy Aniline Research

    Exploration of Unexplored Biological Targets and Signaling Pathways

    The pyrazole (B372694) nucleus is a "privileged structure," capable of interacting with a diverse array of biological targets. frontiersin.orgnih.gov While existing pyrazole-based drugs target well-known enzymes and receptors like COX-2, Janus kinases (JAKs), and BRAF kinase, a vast landscape of potential targets remains to be explored for novel derivatives such as 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline. nih.govnih.gov Future research should focus on screening this compound against a broad panel of kinases, phosphatases, proteases, and epigenetic targets, many of which are implicated in diseases ranging from cancer to neurodegenerative disorders. frontiersin.orgresearchgate.net

    The unique structural combination of a 4-chloropyrazole ring linked via an ethoxy bridge to an aniline (B41778) moiety suggests several plausible, yet unexplored, biological interactions. The pyrazole ring can act as a bioisostere for an aromatic core, enhancing properties like lipophilicity and solubility, while its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with receptor binding pockets. nih.gov Investigating its effect on signaling pathways that are not traditionally associated with pyrazoles, such as those involved in autophagy, cellular senescence, or immunomodulation, could reveal novel therapeutic opportunities.

    Table 1: Potential Unexplored Biological Targets for Pyrazole Derivatives

    Target Class Specific Examples Potential Therapeutic Area
    Kinases Aurora Kinases, CDKs, VEGFR-2 Oncology drugbank.commdpi.comresearchgate.net
    Epigenetic Targets Histone Deacetylases (HDACs) Oncology, Neurology researchgate.net
    Metabolic Enzymes Acetylcholinesterase (AChE), α-Glycosidase Neurodegenerative Disorders frontiersin.org
    Ion Channels Acid-Sensing Ion Channels (ASICs) Pain Management frontiersin.org

    | Immune Checkpoints | PD-1/PD-L1 | Immuno-oncology nih.gov |

    Development of Novel and Green Synthetic Methodologies

    The synthesis of pyrazole derivatives has evolved significantly, moving from classical condensation reactions to more advanced and sustainable methods. researchgate.net Future research on this compound should prioritize the development of novel and green synthetic routes. These methodologies aim to improve efficiency, reduce waste, and minimize the use of hazardous materials, aligning with the principles of green chemistry. nih.gov

    Techniques such as microwave-assisted synthesis, ultrasound-mediated reactions, and one-pot multicomponent reactions can dramatically reduce reaction times and increase yields. researchgate.netgsconlinepress.com The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, is a key aspect of green synthesis. gsconlinepress.comresearchgate.net For instance, a potential green approach could involve a microwave-assisted, multi-component reaction using readily available starting materials in an aqueous medium, catalyzed by a reusable catalyst. dntb.gov.uafrontiersin.org Such advancements not only make the synthesis more eco-friendly but also more cost-effective and scalable for potential future production. nih.gov

    Table 2: Comparison of Synthetic Methodologies for Pyrazole Synthesis

    Methodology Description Advantages
    Conventional Heating Traditional synthesis using reflux conditions. Well-established procedures.
    Microwave-Assisted Utilizes microwave irradiation to heat the reaction mixture. Rapid reaction times, higher yields, improved purity. nih.govgsconlinepress.com
    Ultrasound-Mediated Employs ultrasonic waves to accelerate the reaction. Enhanced reaction rates, suitable for heterogeneous reactions. nih.gov
    Multicomponent Reactions Three or more reactants combine in a single step to form the product. High atom economy, operational simplicity, reduced waste. researchgate.net

    | Catalytic Methods | Uses catalysts (e.g., nano-catalysts, zeolites) to facilitate the reaction. | High efficiency, reusability of catalyst, mild reaction conditions. dntb.gov.uafrontiersin.org |

    Application as Chemical Probes for Perturbing Biological Systems

    Beyond therapeutic potential, this compound could be developed into a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, providing invaluable insights into cellular processes and disease mechanisms. nih.govnih.gov Pyrazole derivatives have been successfully utilized as fluorescent probes and chemosensors due to their versatile and stable scaffold. nih.govglobethesis.com

    To function as a probe, the core structure of this compound could be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags. A fluorescently labeled version could be used in bioimaging applications to visualize its subcellular localization or its interaction with specific target proteins in living cells. nih.gov If the compound is found to be a potent and selective inhibitor of a particular enzyme, it could be used as a probe to perturb the function of that enzyme, helping to elucidate its role in complex signaling pathways. nih.gov This application would be particularly valuable for in vitro and ex vivo studies, offering a powerful tool for fundamental biological research.

    Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. ijettjournal.orgijirt.org Integrating these computational tools into the research pipeline for this compound could significantly expedite its development.

    Table 3: Applications of AI/ML in the Development of this compound

    AI/ML Technique Application Potential Outcome
    Machine Learning (e.g., Random Forest, SVM) Bioactivity Prediction (QSAR) Estimation of efficacy against specific targets; prioritization for experimental testing. j-morphology.comrepcomseet.org
    Deep Learning (e.g., Neural Networks) Target Identification & De Novo Design Prediction of novel biological targets; generation of optimized derivatives with improved activity. ijirt.orgstanford.edu
    Natural Language Processing (NLP) Literature Mining Extraction of relevant information from scientific publications to guide research strategy. mdpi.com

    | Generative Adversarial Networks (GANs) | Molecular Generation | Design of novel compounds with desired therapeutic properties. crimsonpublishers.com |

    Design of Targeted Delivery Systems for in vitro or ex vivo Studies

    The efficacy of a bioactive compound is often limited by its delivery to the target site. For in vitro or ex vivo studies, designing targeted delivery systems for this compound can enhance its cellular uptake, improve its stability, and allow for controlled release. rsc.org This is particularly important when studying its effects in complex biological environments like tissue cultures or organoids.

    Various nanocarriers can be employed for this purpose. Lipid-based systems, such as liposomes or solid lipid nanoparticles (SLNs), are biocompatible and can encapsulate both hydrophobic and hydrophilic compounds, facilitating their passage across cell membranes. mdpi.com Extracellular vesicles (EVs) are emerging as natural nanocarriers that offer low immunogenicity and the ability to cross biological barriers. mdpi.com Engineering these delivery systems with specific targeting ligands (e.g., antibodies or peptides) can direct the compound to a particular cell type, increasing its local concentration and minimizing off-target effects. mdpi.com These advanced delivery strategies would be instrumental in accurately assessing the compound's biological activity in preclinical models.

    Table 4: Potential Delivery Systems for In Vitro/Ex Vivo Studies

    Delivery System Composition Key Advantages
    Liposomes Phospholipid bilayers Biocompatible; can carry both hydrophilic and hydrophobic cargo. mdpi.com
    Solid Lipid Nanoparticles (SLNs) Solid lipid core High stability; provides controlled release. mdpi.com
    Extracellular Vesicles (EVs) Cell-derived membrane vesicles Natural carriers; low immunogenicity; intrinsic targeting capabilities. mdpi.com

    | Polymeric Micelles | Self-assembled amphiphilic block copolymers | High drug-loading capacity; tunable properties. |

    Q & A

    Q. How can photophysical properties be exploited for imaging or sensing applications?

    • Methodological Answer : Measure fluorescence quantum yield (integrating sphere) and Stokes shift in polar solvents (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm). Functionalize with PEG linkers for biocompatibility and test in live-cell imaging (confocal microscopy) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline
    Reactant of Route 2
    Reactant of Route 2
    2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.